Stereochemical Purity and Enantiomeric Excess (ee) Requirements for Nucleoside Analogue Synthesis
The (3R,5S) stereoisomer exhibits a defined stereochemical configuration that is critical for the biological activity of derived nucleoside analogues. Substitution with the (3R,5R) diastereomer (CAS 164267-53-2) or a racemic mixture results in a complete loss of enantioselectivity in subsequent glycosylation steps [1]. While direct comparative biological activity data for the parent diol is unavailable, studies on tetrahydrofuran-containing nucleoside analogues demonstrate that incorrect stereochemistry at C3' and C5' positions reduces antiviral activity by >10-fold compared to the correct stereoisomer [2].
| Evidence Dimension | Stereochemical Purity and Downstream Biological Activity |
|---|---|
| Target Compound Data | Defined (3R,5S) configuration; enables synthesis of nucleoside analogues with correct stereochemistry |
| Comparator Or Baseline | (3R,5R) diastereomer (CAS 164267-53-2) or racemic mixture; leads to incorrect stereochemistry at nucleoside C3' and C5' positions |
| Quantified Difference | Class-level data: incorrect stereochemistry reduces antiviral activity by >10-fold in nucleoside analogues |
| Conditions | Inferred from antiviral nucleoside analogue structure-activity relationship (SAR) studies |
Why This Matters
For procurement, the defined (3R,5S) stereochemistry is mandatory; using an incorrect stereoisomer will produce inactive or subpotent nucleoside analogues, wasting synthesis resources and invalidating biological assays.
- [1] Kuujia. (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol [CAS 164267-53-2] Product Information. https://www.kuujia.com/cas-164267-53-2.html View Source
- [2] Seth, P.P., et al. (2013). 5′-Substituted Bicyclic Nucleosides and Oligomeric Compounds Prepared Therefrom. Patent Review. https://www.patents-review.com/5-substituted-bicyclic-nucleosides-and-oligomeric-compounds-prepared-therefrom View Source
